4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide
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Overview
Description
4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a fluorine atom, a dihydroisoquinoline moiety, and a benzyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline moiety to an isoquinoline.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in imaging and diagnostic applications.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(4-(1-oxoisoquinolin-2(1H)-yl)benzyl)benzamide: Lacks the dihydro component.
N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide: Lacks the fluorine atom.
4-Fluoro-N-(4-(1-oxoisoquinolin-2(1H)-yl)phenyl)benzamide: Different substitution pattern.
Uniqueness
Fluorine Atom: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.
Dihydroisoquinoline Moiety: This structural feature can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
4-fluoro-N-[[4-(1-oxo-3,4-dihydroisoquinolin-2-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-9-7-18(8-10-19)22(27)25-15-16-5-11-20(12-6-16)26-14-13-17-3-1-2-4-21(17)23(26)28/h1-12H,13-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCUIBVBMUPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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